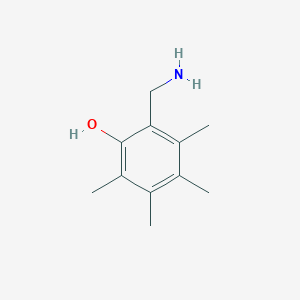
2-(Aminomethyl)-3,4,5,6-tetramethylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Aminomethyl)-3,4,5,6-tetramethylphenol is an organic compound with a phenolic structure It is characterized by the presence of an aminomethyl group attached to the phenol ring, along with four methyl groups at the 3, 4, 5, and 6 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-3,4,5,6-tetramethylphenol typically involves the reaction of 3,4,5,6-tetramethylphenol with formaldehyde and ammonia. The reaction is carried out under basic conditions, often using a catalyst such as sodium hydroxide. The process involves the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired aminomethyl derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are chosen to minimize environmental impact and ensure the scalability of the process.
化学反应分析
Types of Reactions
2-(Aminomethyl)-3,4,5,6-tetramethylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The aminomethyl group can be reduced to form primary amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic or basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Primary amines.
Substitution: Halogenated phenols and other substituted derivatives.
科学研究应用
2-(Aminomethyl)-3,4,5,6-tetramethylphenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 2-(Aminomethyl)-3,4,5,6-tetramethylphenol involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the phenolic group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 2-(Aminomethyl)phenol
- 3,4,5,6-Tetramethylphenol
- 2-(Aminomethyl)-4,5,6-trimethylphenol
Uniqueness
2-(Aminomethyl)-3,4,5,6-tetramethylphenol is unique due to the combination of its aminomethyl and tetramethyl-substituted phenol structure. This unique arrangement imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of multiple methyl groups enhances its lipophilicity and stability, making it a valuable compound for various applications.
属性
分子式 |
C11H17NO |
|---|---|
分子量 |
179.26 g/mol |
IUPAC 名称 |
2-(aminomethyl)-3,4,5,6-tetramethylphenol |
InChI |
InChI=1S/C11H17NO/c1-6-7(2)9(4)11(13)10(5-12)8(6)3/h13H,5,12H2,1-4H3 |
InChI 键 |
VZAVOILJXFIEGZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C(=C1C)CN)O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B13844622.png)
![1-[4-[[2-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-(4-nitrophenyl)piperazine](/img/structure/B13844629.png)
![[(2R)-1-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-3-[(Z)-octadec-1-enoxy]propan-2-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate](/img/structure/B13844637.png)
![Ethyl 2-[2-(2,3-dichlorophenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B13844639.png)
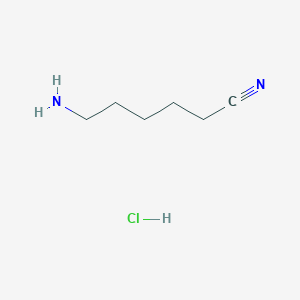
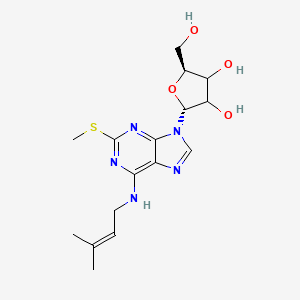
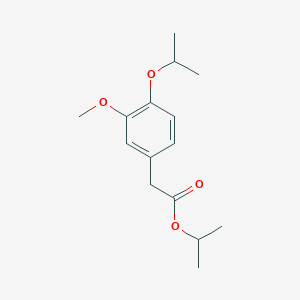
![Norfloxacin impurity J [EP impurity]](/img/structure/B13844655.png)
![(2R,3R,11bR)-9-Hydroxy-3-isobutyl-10-methoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-yl L-valinate](/img/structure/B13844664.png)
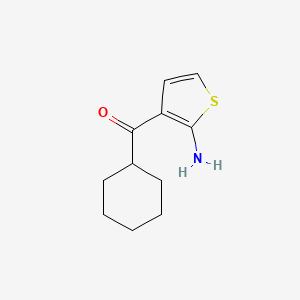
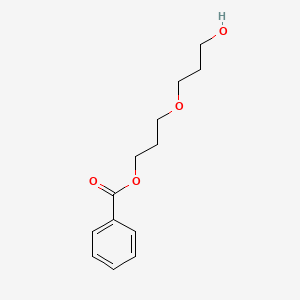


![D-[2,3,4,5-13C4]Ribose; D-Ribose-2,3,4,5-13C4](/img/structure/B13844688.png)
